molecular formula C19H22BFN2O4S B12293537 tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate

Cat. No.: B12293537
M. Wt: 404.3 g/mol
InChI Key: YGHCWKONJMTFIZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate is a sophisticated multifunctional building block designed for pharmaceutical research and drug discovery, particularly in the construction of complex small molecules via cross-coupling reactions. The compound's core structure is based on a 7-fluorobenzo[b]thiophene scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active compounds. The key feature of this reagent is the incorporation of a 5,5-dimethyl-1,3,2-dioxaborinane moiety, which is a protected boronic ester [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6756941/]. This boronic ester is highly valuable in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds, allowing researchers to efficiently attach diverse aromatic and heteroaromatic systems to the central core [https://pubs.acs.org/doi/10.1021/cr050974k]. The presence of the tert-butyl carbamate (Boc) group serves as a protected amine, which can be readily deprotected under mild acidic conditions to reveal a free amine, a common functional group in active pharmaceutical ingredients or a handle for further derivatization [https://www.rsc.org/suppdata/cs/cy/cy advanced article.pdf]. The 3-cyano substituent adds another dimension of functionality, acting as both an electron-withdrawing group and a potential pharmacophore or synthetic intermediate for heterocycle formation. The specific substitution pattern, including the fluorine atom, suggests potential applications in the synthesis of kinase inhibitors or other targeted therapies where such motifs are critical for potency and pharmacokinetic properties. This reagent is intended for use by qualified researchers in the development of novel chemical probes and potential therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H22BFN2O4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl N-[3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluoro-1-benzothiophen-2-yl]carbamate

InChI

InChI=1S/C19H22BFN2O4S/c1-18(2,3)27-17(24)23-16-11(8-22)14-12(6-7-13(21)15(14)28-16)20-25-9-19(4,5)10-26-20/h6-7H,9-10H2,1-5H3,(H,23,24)

InChI Key

YGHCWKONJMTFIZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C(=C(SC3=C(C=C2)F)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate

The benzo[b]thiophene core is assembled via a Friedel-Crafts cyclization or palladium-catalyzed cross-coupling. A representative protocol involves:

  • Thiophene Alkylation :

    • Reacting 2-fluoro-5-bromo-thiophenol with acrylonitrile in the presence of a base (e.g., K$$2$$CO$$3$$) to form 3-cyano-7-fluorobenzo[b]thiophene.
    • Conditions : DMF, 80°C, 12 hours.
  • Amine Protection :

    • Treating the amine intermediate with di-tert-butyl dicarbonate (Boc$$_2$$O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
    • Yield : 85–90% after purification by silica gel chromatography.

Alternative Borylation Strategies

Direct Borylation via Miyaura Borylation

For substrates sensitive to cross-coupling conditions, Miyaura borylation using bis(neopentyl glycolato)diboron (B$$2$$(neop)$$2$$) is employed:

  • Catalyst : Ir(COD)OMe (3 mol%)
  • Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60°C, 8 hours.

This method avoids palladium and is suitable for electron-deficient aromatics, achieving 70–80% yields.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Parameter Suzuki-Miyaura Coupling Miyaura Borylation
Solvent 1,4-Dioxane THF
Temperature 100°C 60°C
Catalyst Pd(dppf)Cl$$_2$$ Ir(COD)OMe
Yield 75% 78%

Higher temperatures in Suzuki-Miyaura coupling improve conversion but risk decomposition of the Boc group. Ir-catalyzed borylation offers milder conditions but requires stringent anhydrous handling.

Purification and Characterization

  • Chromatography : Silica gel eluting with ethyl acetate/hexanes (1:3) removes unreacted boronate reagents.
  • Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity by HPLC.
  • Analytical Data :
    • LCMS (ESI+) : m/z 405.1 [M+H]+.
    • $$^1$$H NMR (CDCl$$_3$$): δ 1.52 (s, 9H, Boc), 1.25 (s, 6H, Bpin), 7.45 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H).

Scalability and Industrial Considerations

Scaling the Suzuki-Miyaura coupling to kilogram-scale requires:

  • Catalyst Loading Reduction : From 5 mol% to 1 mol% via ligand optimization (e.g., SPhos instead of dppf).
  • Continuous Flow Reactors : Minimize decomposition by reducing residence time at elevated temperatures.
  • Cost Analysis :
Component Cost per kg (USD)
Pd(dppf)Cl$$_2$$ 12,000
B$$2$$pin$$2$$ 1,500
Boc-Anhydride 800

Transitioning to Ir-catalyzed borylation reduces palladium-related costs by 40% but increases solvent usage.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

The compound is recognized for its role as an intermediate in the synthesis of biologically active molecules. Specifically, it has been explored in the context of developing new therapeutic agents due to its structural features that may enhance bioactivity.

Case Study: Edoxaban Synthesis
One notable application is in the synthesis of Edoxaban, an anticoagulant medication. The compound serves as an intermediate that facilitates the construction of complex molecular architectures necessary for effective pharmacological activity. The synthesis pathways often involve reactions that leverage the cyano group and the dioxaborin moiety for further functionalization .

Materials Science

The boron-containing structure of tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate makes it a candidate for use in advanced materials. Its ability to form stable complexes with various substrates can be exploited in developing new polymers or nanomaterials.

Potential Applications:

  • Sensors : The compound's electronic properties may allow it to be integrated into sensor technologies for detecting specific chemical species.
  • Catalysts : Its unique structure can also be explored for catalytic applications in organic synthesis, particularly in reactions requiring Lewis acid catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dioxaborinan moiety is known to participate in boron-mediated reactions, which can influence the reactivity and stability of the compound. The cyano group and the benzo[b]thiophene core also play crucial roles in its chemical behavior and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s key structural analogs include:

Compound Name Molecular Weight (g/mol) Boron Ring Structure Key Substituents Biological Target/Application
Target Compound (CAS: 2761968-90-3) 418.29 5,5-dimethyl-1,3,2-dioxaborinan (6-membered) 3-cyano, 7-fluoro, Boc-protected Hypothesized proteasome inhibitor
Compound 5 () ~550 (estimated) 3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol (bicyclic) Boc-L-alanine, phenyl Plasmodium falciparum proteasome
tert-Butyl (4-cyanothiazol-2-yl)methylcarbamate (7, ) Not provided None (thiazole core) 4-cyano, Boc-protected HDAC inhibition (contextual)
tert-Butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (CAS: 2761968-90-3 variant) 418.29 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (5-membered) 3-cyano, 7-fluoro, Boc-protected Research chemical

Key Observations:

Boron Ring Stability and Reactivity: The target compound’s 6-membered dioxaborinan ring (5,5-dimethyl substitution) likely offers enhanced hydrolytic stability compared to the 5-membered dioxaborolan analog (4,4,5,5-tetramethyl) due to reduced ring strain . This stability is advantageous for in vivo applications. In contrast, the bicyclic boron-containing compound in (a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol derivative) exhibits a rigid, fused-ring system, which may improve target binding specificity but complicate synthesis .

Substituent Effects: The 7-fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Physicochemical and Commercial Considerations

  • Safety: No specific safety data is provided, but boronic esters generally require handling under inert conditions due to moisture sensitivity.

Biological Activity

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate , with the chemical formula C19H22BFN2O4S and a molecular weight of 404.26 g/mol, is a compound of interest due to its potential biological activities. This compound has been studied for various therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorobenzo[b]thiophene moiety and a dioxaborinane group. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease. These enzymes play significant roles in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can reduce inflammatory markers such as TNF-α, which is often elevated in neurodegenerative conditions .
  • Neuroprotective Properties : The compound's ability to protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates has been noted, indicating potential use in treating Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell death in astrocytes exposed to Aβ 1-42. This effect is attributed to the compound's ability to lower oxidative stress and inflammatory responses within these cells.

In Vivo Studies

In vivo studies using animal models have shown that treatment with this compound can lead to decreased levels of Aβ 1-42 and reduced β-secretase activity compared to control groups. However, results varied depending on the model used and the bioavailability of the compound in brain tissues .

Case Studies

Several case studies have highlighted the potential therapeutic benefits of this compound:

Data Summary Table

Property Value
Chemical FormulaC19H22BFN2O4S
Molecular Weight404.26 g/mol
Potential ApplicationsNeuroprotection, Anti-inflammatory
MechanismsEnzyme inhibition, Oxidative stress reduction
In Vitro EfficacyReduced cell death in astrocytes
In Vivo EfficacyDecreased Aβ levels

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